molecular formula C12H17N3O2 B8653995 N-cyclohexyl-2-amino-4-nitroaniline

N-cyclohexyl-2-amino-4-nitroaniline

Cat. No. B8653995
M. Wt: 235.28 g/mol
InChI Key: BEZUHFDONFVJFV-UHFFFAOYSA-N
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Patent
US05026704

Procedure details

A mixture of 2.2 g (8,3 mmol) N-cyclohexyl-2,4-dinitroaniline, 1.95 g (36.4 mmol) ammonium chloride, 7.85 g (32.7 mmol) sodium sulfide hydrate and 100 ml methanol was refluxed for 1 h. After cooling to 25° C. the mixture was filtered and evaporated The product was stirred with water to give 1.6 g (82%) N-cyclohexyl-2-amino-4-nitroaniline. 1H-NMR (CDCl3 ): 7.9-7.4 (2H, m), 6.5 (1H, d), 4.4 (1H, broad s), 3.4 (2H, broad s), 2.3-0.8 (11H, m).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=2[N+:17]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+].O.[S-2].[Na+].[Na+]>CO>[CH:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=2[NH2:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1.95 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7.85 g
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated The product

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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